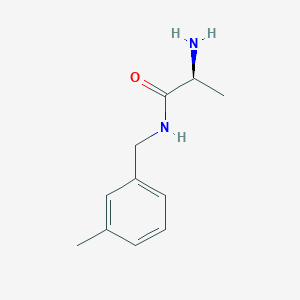

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide

説明

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide is a chiral amide characterized by an (S)-configured α-amino acid backbone and a 3-methylbenzyl substituent on the amide nitrogen. Its stereochemistry and functional group arrangement make it a candidate for applications in asymmetric catalysis, medicinal chemistry, or ligand design . While commercial availability is discontinued, its structural features align with compounds used in metal-catalyzed C–H functionalization reactions, where N,O-bidentate directing groups are critical .

特性

IUPAC Name |

(2S)-2-amino-N-[(3-methylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-4-3-5-10(6-8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKSXFDBNZKYMV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CNC(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-methyl-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid and 3-methylbenzyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The (S)-2-Aminopropionic acid is reacted with 3-methylbenzyl chloride in the presence of the base to form the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(3-methyl-benzyl)-propionamide may involve more efficient and scalable methods. These methods could include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Using advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

化学反応の分析

Types of Reactions

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-2-Amino-N-(3-methyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

Modulating Pathways: Influencing biochemical pathways and cellular processes.

Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic reactions.

類似化合物との比較

Structural Modifications and Physicochemical Properties

¹Molecular formula inferred as C₁₁H₁₆N₂O (assuming 3-methylbenzyl replaces 3-fluorobenzyl in ). ²Calculated based on analog data.

生物活性

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide, a compound belonging to the class of amino acid derivatives, has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide is characterized by a chiral center at the second carbon atom and a benzyl group with a methyl substituent at the para position. Its molecular formula is , and it has a molar mass of approximately 191.27 g/mol. The compound's structure allows for interactions with various biological targets, making it a subject of interest in drug development.

Enzyme Inhibition

Research indicates that (S)-2-Amino-N-(3-methyl-benzyl)-propionamide may act as an enzyme inhibitor. It has been investigated for its potential to modulate enzyme activity related to inflammation and pain pathways. For example, studies have shown that similar compounds can inhibit enzymes involved in the inflammatory response, suggesting a possible mechanism for (S)-2-Amino-N-(3-methyl-benzyl)-propionamide's therapeutic effects .

Anticonvulsant Properties

The compound has been evaluated for anticonvulsant activity. In preclinical studies, it showed promise in models such as the maximal electroshock (MES) test, which is commonly used to assess seizure protection. The structure-activity relationship (SAR) studies suggest that modifications in the benzyl group can enhance anticonvulsant efficacy .

The mechanism of action for (S)-2-Amino-N-(3-methyl-benzyl)-propionamide involves its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with receptors or enzymes that are crucial in mediating pain and inflammatory responses.

- Biochemical Pathways : It potentially modulates pathways related to neurotransmitter release and neuronal excitability, thereby influencing seizure thresholds and pain perception .

Case Studies and Experimental Data

- Anticonvulsant Activity : In a study assessing various derivatives of propionamide compounds, (S)-2-Amino-N-(3-methyl-benzyl)-propionamide exhibited significant protection against induced seizures in animal models. The IC50 values indicated comparable efficacy to established anticonvulsants .

- Inflammation Studies : Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential role in treating inflammatory conditions .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(3-methyl-benzyl)-propionamide | 5.0 | Anticonvulsant |

| Lacosamide | 0.37 | Anticonvulsant |

| Safinamide | 21 | MAO-B Inhibitor |

| N-Benzyl-2-acetamido-3-methoxypropionamide | 46 | Anticonvulsant |

This table summarizes the biological activities and potency of related compounds, illustrating how (S)-2-Amino-N-(3-methyl-benzyl)-propionamide compares within its class.

Q & A

Q. Reference Table :

| Method | Reagents | Yield (%) | Characterization Techniques | Source |

|---|---|---|---|---|

| EDCl/HOBt | (S)-2-Aminopropionic acid, 3-methylbenzylamine | 75 | ¹H NMR, IR, HPLC | |

| DCC-mediated | Protected (S)-amino acid derivative | 82 | Chiral HPLC, Optical rotation |

Basic: Which spectroscopic methods confirm the structure and chirality of (S)-2-Amino-N-(3-methyl-benzyl)-propionamide?

- ¹H/¹³C NMR : Assign peaks to confirm the benzyl group (aromatic protons at 6.8–7.2 ppm) and amide linkage (N-H at ~6.5 ppm).

- IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Chiral analysis : Measure optical rotation ([α]₀²⁵) or use chiral HPLC with a polysaccharide column to confirm enantiopurity .

Advanced: How can enantiomeric excess (ee) be optimized during synthesis?

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective amidation.

- Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers.

- Reaction monitoring : Use real-time chiral HPLC to adjust reaction conditions (temperature, solvent polarity) dynamically .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the benzyl moiety.

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations in explicit solvent (e.g., TIP3P water model).

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds .

Basic: What are common impurities encountered during synthesis, and how are they resolved?

- By-products : Unreacted starting materials or racemized enantiomers.

- Resolution methods :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

- Crystallization : Leverage solubility differences in ethanol/water mixtures.

- Derivatization : Convert impurities into UV-active derivatives for easier detection .

Advanced: How to resolve contradictions in pharmacological data across studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time).

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, impurity profiles).

- Mechanistic studies : Use knockout models or competitive binding assays to validate target specificity .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition products.

- Recommended storage : -20°C in amber vials under nitrogen to prevent oxidation/hydrolysis .

Advanced: How does stereochemistry influence its pharmacokinetic properties?

- Absorption : The (S)-enantiomer may show higher intestinal permeability due to optimized logD.

- Metabolism : Use chiral LC-MS to identify enantiomer-specific metabolites (e.g., CYP450-mediated oxidation).

- Excretion : Compare renal clearance rates between enantiomers using radiolabeled analogs .

Basic: What solvents are compatible with this compound for in vitro assays?

- Polar aprotic solvents : DMSO (for stock solutions) and acetonitrile (HPLC mobile phase).

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4, with <1% DMSO to avoid cytotoxicity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Introduce substituents on the benzyl ring (e.g., electron-withdrawing groups at the 4-position).

- Bioisosteric replacement : Replace the amide with sulfonamide or urea groups.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bond donors) using MOE or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。